Erastin2 is classified under the category of ferroptosis inducers. Its discovery stemmed from ongoing research into compounds that could selectively induce cell death in cancer cells while sparing normal cells. The compound is derived from modifications of the original erastin structure, which was first reported by Yagoda et al. in 2007. Erastin2 is noted for its ability to inhibit the cystine/glutamate transporter (System Xc−), leading to decreased levels of glutathione and ultimately promoting ferroptosis in susceptible cancer cell lines .
The synthesis of Erastin2 involves several key steps, typically beginning with the modification of the core structure of erastin. The synthetic pathway may include:
Erastin2 maintains a similar molecular structure to its predecessor, erastin, with specific modifications that enhance its biological activity.
The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict its binding affinity and interaction dynamics with target proteins .
Erastin2 primarily engages in chemical reactions that lead to ferroptosis through the following mechanisms:
The mechanism by which Erastin2 induces ferroptosis involves several interrelated pathways:
Erastin2 exhibits several notable physical and chemical properties:
Quantitative analyses such as logP (partition coefficient) values can help predict its absorption and distribution within biological systems .
The potential applications of Erastin2 are primarily focused on oncology:
Erastin2 (C₃₆H₃₅ClN₄O₄; MW 623.14) is a second-generation small-molecule inhibitor optimized for enhanced potency against the system xc⁻ cystine/glutamate antiporter. Structurally, it features a chloro-substituted biphenyl scaffold linked to a quinazolinone moiety, enabling high-affinity interaction with the substrate-binding pocket of the xCT subunit (SLC7A11) [2] [9]. This binding sterically obstructs the extracellular cystine docking site, as confirmed through computational docking simulations and competitive uptake assays. Erastin2 exhibits >100-fold higher inhibitory potency (IC₅₀ = 0.0035 µM) than first-generation erastin analogs, attributable to its optimized halogen bonding and hydrophobic interactions with residues in xCT’s transmembrane domains [9].
Table 1: Comparative Inhibition of System xc⁻ by Small Molecules
Compound | IC₅₀ (μM) | Target Specificity |
---|---|---|
Erastin2 | 0.0035 | xCT subunit |
Erastin | 1.4 | xCT subunit |
Sulfasalazine | 26.1 | Broad antiporter |
Glutamate | >100 | Physiological inhibitor |
The system xc⁻ transporter functions as a heterodimer comprising the light-chain xCT subunit and the heavy-chain 4F2hc (SLC3A2) subunit. Erastin2 binding to xCT induces conformational rearrangement of the xCT-4F2hc complex, disrupting allosteric communication between the subunits [2] [10]. This destabilizes the transporter’s quaternary structure, as evidenced by:
Unlike competitive inhibitors (e.g., glutamate), Erastin2 exhibits time-dependent irreversible inhibition. Brief exposure (5 minutes) to low concentrations (10 µM) sustains >80% suppression of cystine uptake for 24+ hours post-washout, indicating covalent modification or stable complex formation [6] [9]. Key characteristics include:
Table 2: Time-Dependent Effects of Transient Erastin2 Exposure
Exposure Duration | Cystine Uptake (24h post-exposure) | GSH Depletion |
---|---|---|
5 minutes | <20% of control | >80% reduction |
30 minutes | <10% of control | >90% reduction |
2 hours | Undetectable | >95% reduction |
System xc⁻ inhibition depletes cysteine, the rate-limiting precursor for glutathione (GSH) synthesis. Erastin2 reduces intracellular GSH to <5% within 12 hours, disabling the glutathione peroxidase 4 (GPX4) antioxidant system [1] [6]. GPX4 requires GSH as a cofactor to reduce phospholipid hydroperoxides (PL-OOH) to nontoxic alcohols (PL-OH). Consequently:
Table 3: Metabolic Consequences of Erastin2-Mediated System xc⁻ Inhibition
Parameter | Change (vs. control) | Timeframe |
---|---|---|
Intracellular cystine | ↓ 95% | 2 hours |
Glutathione (GSH) | ↓ 92% | 6 hours |
GPX4 activity | ↓ 88% | 12 hours |
Malondialdehyde (MDA) | ↑ 8-fold | 24 hours |
Erastin2-induced GSH/GPX4 failure permits uncontrolled lipid peroxidation through two iron-dependent mechanisms:
Table 4: Iron-Dependent Peroxidation Pathways Amplified by Erastin2
Mechanism | Key Components | Inhibitors |
---|---|---|
Fenton reaction | Fe²⁺, H₂O₂ → •OH | Deferoxamine, DFO |
Enzymatic peroxidation | ALOX15, PEBP1 complex | Baicalein, NDGA |
Mitochondrial ROS burst | Complex I, VDAC oligomerization | Liproxstatin-1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7